Lipophilicity Comparison: Benzenesulfinyl vs. 4-Methylphenyl (Tosyl) Analog
The target compound (benzenesulfinyl derivative) exhibits a calculated LogP of 3.54, which is 0.56 log units higher than the 4-methylphenyl (tosyl) analog CAS 84736-65-2 (LogP 2.98) [1]. This difference reflects the greater lipophilicity imparted by the unsubstituted phenyl sulfinyl group relative to the para-methyl-substituted aryl variant, potentially affecting solubility, membrane permeation, and chromatographic behavior.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.54 |
| Comparator Or Baseline | 1-Phenyl-2-((R)-toluene-4-sulfinyl)-ethanone oxime (CAS 84736-65-2): LogP = 2.98 |
| Quantified Difference | ΔLogP = +0.56 (target compound more lipophilic) |
| Conditions | Calculated LogP values from Chemsrc and Molaid databases |
Why This Matters
Higher LogP influences compound partitioning in biphasic reactions and can alter retention times in chiral HPLC method development, which may be critical for preparative-scale purifications.
- [1] Molaid. 1-Phenyl-2-((R)-toluene-4-sulfinyl)-ethanone oxime (CAS 84736-65-2). LogP: 2.98. https://www.molaid.com/MS_18666101 View Source
